molecular formula C11H13F2NO2S B13737474 1-(2,6-Difluorophenyl)sulfonylpiperidine

1-(2,6-Difluorophenyl)sulfonylpiperidine

Cat. No.: B13737474
M. Wt: 261.29 g/mol
InChI Key: YALMLLPHQGDYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluorophenyl)sulfonylpiperidine is a chemical compound with the molecular formula C11H13F2NO2S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)sulfonylpiperidine typically involves the reaction of piperidine with 2,6-difluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, more efficient mixing, and continuous monitoring of reaction parameters to ensure high yield and purity. The purification process may also involve more advanced techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Products where fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

1-(2,6-Difluorophenyl)sulfonylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)sulfonylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorophenyl)piperidine: Lacks the sulfonyl group, which may result in different chemical and biological properties.

    1-(2,6-Dichlorophenyl)sulfonylpiperidine: Contains chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.

    1-(2,6-Difluorophenyl)sulfonylmorpholine:

Uniqueness

1-(2,6-Difluorophenyl)sulfonylpiperidine is unique due to the presence of both fluorine atoms and a sulfonyl group, which can enhance its stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H13F2NO2S

Molecular Weight

261.29 g/mol

IUPAC Name

1-(2,6-difluorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13F2NO2S/c12-9-5-4-6-10(13)11(9)17(15,16)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2

InChI Key

YALMLLPHQGDYEH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.